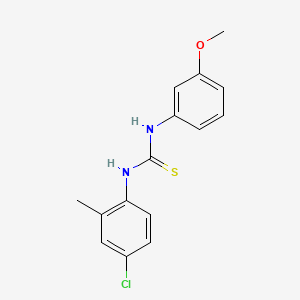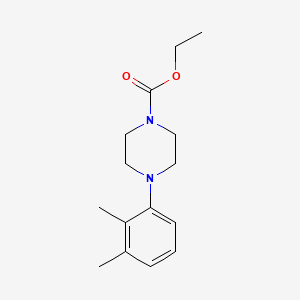![molecular formula C14H11Cl2NO4 B5800976 {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for various research studies.
Mecanismo De Acción
The mechanism of action of {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed that this compound interacts with specific target molecules in the body to produce its desired effects. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it an ideal candidate for various research studies. However, the limitations of this compound include its high cost and limited availability, which can hinder its widespread use in research studies.
Direcciones Futuras
There are several future directions for the research on {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One of the potential areas of research is the development of new drugs for the treatment of various diseases. This compound has shown promising results in the development of new drugs for cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the synthesis of new materials for electronic and optical applications. This compound has shown potential in the development of new materials for electronic and optical applications due to its unique chemical structure and properties.
Conclusion:
In conclusion, {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for various research studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product. This method of synthesis has been optimized to produce high yields of {3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol with high purity.
Aplicaciones Científicas De Investigación
{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the synthesis of new materials for electronic and optical applications.
Propiedades
IUPAC Name |
[3,5-dichloro-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPOQUZAHFHRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dichloro-4-[(3-nitrophenyl)methoxy]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)


![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)